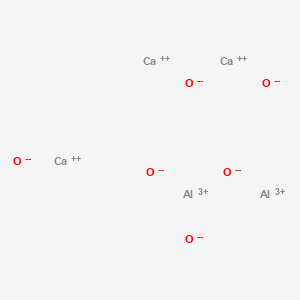
Kainite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kainite is a naturally occurring mineral that belongs to the class of sulfate minerals. Its chemical formula is KMg(SO₄)Cl·3H₂O, indicating that it is a hydrated potassium-magnesium sulfate-chloride. This compound is typically found in evaporite deposits and is known for its solubility in water. It was first discovered in the Stassfurt salt mines in Germany in 1865 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kainite can be synthesized through the reaction of potassium chloride (KCl) and magnesium sulfate (MgSO₄) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{KCl} + \text{MgSO₄} + 3\text{H₂O} \rightarrow \text{KMg(SO₄)Cl·3H₂O} ]
Industrial Production Methods
Industrially, this compound is often obtained from natural sources such as potash deposits. The extraction process involves the evaporation of brine solutions containing this compound, followed by crystallization. The natural process involves the conversion of mined this compound into intermediate products like schoenite, which can then be further processed to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Kainite undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form potassium sulfate (K₂SO₄), magnesium sulfate (MgSO₄), and hydrochloric acid (HCl).
Hydrolysis: In the presence of water, this compound can hydrolyze to form epsomite (MgSO₄·7H₂O) and sylvite (KCl).
Common Reagents and Conditions
Water: Used in hydrolysis reactions to decompose this compound into its constituent salts.
Heat: Applied in decomposition reactions to break down this compound into simpler compounds.
Major Products Formed
- Potassium sulfate (K₂SO₄)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- Epsomite (MgSO₄·7H₂O)
- Sylvite (KCl)
Applications De Recherche Scientifique
Kainite has a wide range of applications in scientific research, including:
Chemistry
- Source of Potassium and Magnesium : this compound is used as a source of potassium and magnesium compounds in various chemical reactions and processes .
Biology
- Fertilizer : Due to its high potassium and magnesium content, this compound is used as a fertilizer to enhance soil fertility and promote plant growth .
Medicine
- Pharmaceuticals : this compound-derived compounds are used in the formulation of certain pharmaceutical products.
Industry
Mécanisme D'action
The mechanism by which kainite exerts its effects is primarily through its solubility and ion exchange properties. When dissolved in water, this compound releases potassium, magnesium, sulfate, and chloride ions. These ions can interact with various molecular targets and pathways, influencing processes such as nutrient uptake in plants and chemical reactions in industrial applications .
Comparaison Avec Des Composés Similaires
Kainite is often compared with other sulfate minerals such as:
- Carnallite (KMgCl₃·6H₂O) : Similar to this compound but contains more water molecules and chloride ions.
- Langbeinite (K₂Mg₂(SO₄)₃) : Contains more sulfate ions and is used as a fertilizer.
- Epsomite (MgSO₄·7H₂O) : A hydrated magnesium sulfate used in various applications.
Uniqueness
This compound’s unique combination of potassium, magnesium, sulfate, and chloride ions makes it particularly valuable as a multi-nutrient fertilizer and a source of essential minerals in various industrial processes .
Propriétés
Numéro CAS |
1318-72-5 |
|---|---|
Formule moléculaire |
ClH6KMgO7S |
Poids moléculaire |
248.97 g/mol |
Nom IUPAC |
magnesium;potassium;chloride;sulfate;trihydrate |
InChI |
InChI=1S/ClH.K.Mg.H2O4S.3H2O/c;;;1-5(2,3)4;;;/h1H;;;(H2,1,2,3,4);3*1H2/q;+1;+2;;;;/p-3 |
Clé InChI |
BMQVDVJKPMGHDO-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.[O-]S(=O)(=O)[O-].[Mg+2].[Cl-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)


![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)



